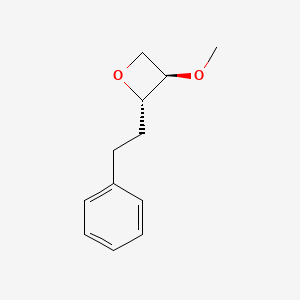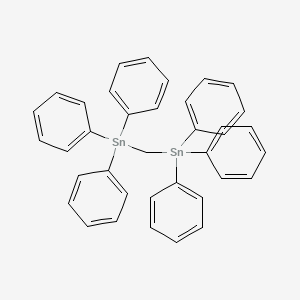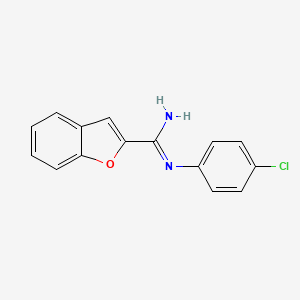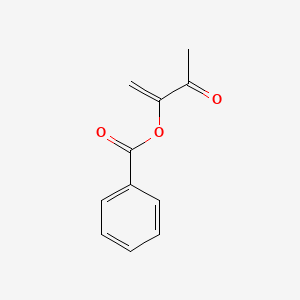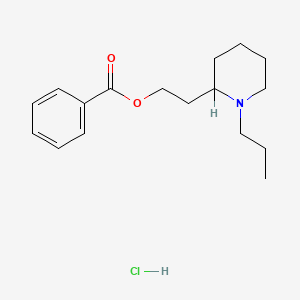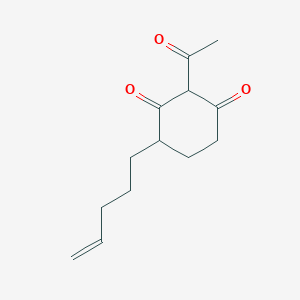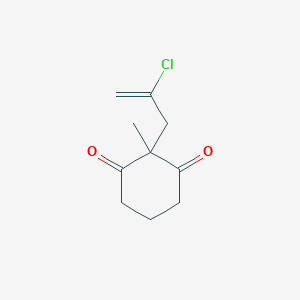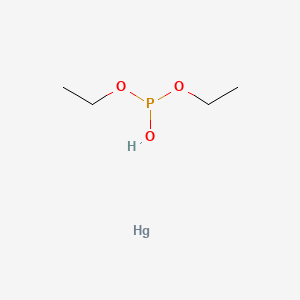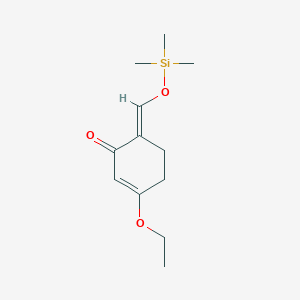![molecular formula C9H12O4 B14454140 2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid CAS No. 76374-10-2](/img/structure/B14454140.png)
2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid is a chemical compound known for its unique structural properties It is characterized by a cyclopentene ring with two acetic acid groups attached at the 1 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid typically involves the cyclization of suitable precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The acetic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products Formed
The major products formed from these reactions include cyclopentanone, cyclopentane derivatives, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(1R,2S)-1,2-Dimethylcyclohex-4-ene-1,2-diyl]diacetic acid
- 2,2’-[(1R,3S)-2,2-Dimethyl-1,3-cyclohexanediyl]diacetic acid
Uniqueness
2,2’-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid is unique due to its specific cyclopentene ring structure and the positioning of the acetic acid groups. This configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
76374-10-2 |
|---|---|
Fórmula molecular |
C9H12O4 |
Peso molecular |
184.19 g/mol |
Nombre IUPAC |
2-[(1S,4R)-4-(carboxymethyl)cyclopent-2-en-1-yl]acetic acid |
InChI |
InChI=1S/C9H12O4/c10-8(11)4-6-1-2-7(3-6)5-9(12)13/h1-2,6-7H,3-5H2,(H,10,11)(H,12,13)/t6-,7+ |
Clave InChI |
IUKIBBYUNMQGCJ-KNVOCYPGSA-N |
SMILES isomérico |
C1[C@H](C=C[C@H]1CC(=O)O)CC(=O)O |
SMILES canónico |
C1C(C=CC1CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


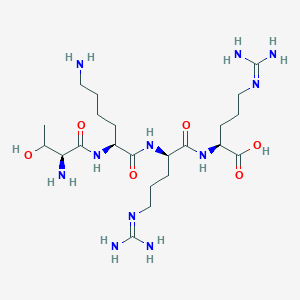
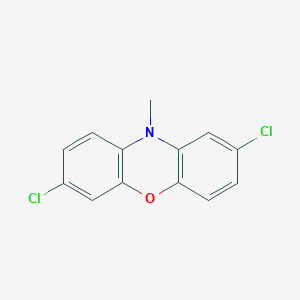
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)
